molecular formula C23H24Cl2N6O2 B609220 莫美洛替尼二盐酸盐 CAS No. 1380317-28-1

莫美洛替尼二盐酸盐

货号 B609220
CAS 编号: 1380317-28-1
分子量: 487.38
InChI 键: IPNATXQRPWRHKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Momelotinib, also known as CYT-387, GS-0387, or Ojjaara, is an anticancer medication used for the treatment of myelofibrosis . It is a Janus kinase inhibitor and is taken orally . The most common adverse reactions include dizziness, fatigue, bacterial infection, hemorrhage, thrombocytopenia, diarrhea, and nausea . It was approved for medical use in the United States in September 2023 and in the EU in January 2024 .


Molecular Structure Analysis

Momelotinib is metabolized in the liver by several cytochrome P450 (CYP) enzymes including CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%) and CYP1A2 (9%). M21, the active metabolite, is formed by CYP metabolism followed by aldehyde oxidase metabolism of momelotinib and has approximately 40% activity of momelotinib .


Chemical Reactions Analysis

Momelotinib suppresses hepcidin expression in the liver via inhibition of the BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways, leading to an increase in circulating iron and hemoglobin levels, and restoration of erythropoiesis .

科学研究应用

  1. 在骨髓纤维化中的疗效:莫美洛替尼已证明对原发性骨髓纤维化或继发于真性红细胞增多症/原发性血小板增多症的骨髓纤维化患者有效,尤其是在缩小脾脏体积和缓解贫血和骨髓纤维化症状方面 (Gupta 等人,2017).

  2. 安全性概况和药代动力学:已对肝或肾功能受损受试者的莫美洛替尼的安全性与药代动力学进行了评估。该研究表明,对于肾功能受损或轻度至中度肝功能受损的患者,无需调整剂量 (Xin 等人,2018).

  3. 与鲁索替尼的比较:在比较莫美洛替尼与鲁索替尼的 III 期试验中,莫美洛替尼在减少脾脏体积方面显示出相似的疗效,但在症状反应方面则没有。它与减少输血需求有关 (Mesa 等人,2017).

  4. 代谢和处置:一项研究详细介绍了莫美洛替尼的代谢和处置,揭示了其主要的循环人代谢物 M21 及其显着的药理活性 (Zheng 等人,2018).

  5. 反应和生存的遗传决定因素:研究表明,CALR 和 ASXL1 等体细胞突变和核型会影响接受莫美洛替尼治疗的骨髓纤维化患者的治疗反应和生存 (Pardanani 等人,2014).

  6. 对贫血和输血依赖性的影响:已发现莫美洛替尼可显着降低骨髓纤维化患者的输血依赖性,这解决了该人群的关键未满足医疗需求 (Oh 等人,2020).

  7. 长期安全性和有效性:一项莫美洛替尼治疗骨髓纤维化的长期研究全面介绍了短期和长期疗效、毒性以及生存分析 (Tefferi 等人,2016).

  8. 周围神经病作为副作用:治疗中出现的外周神经病被记录为接受莫美洛替尼治疗的骨髓纤维化患者的一个显着副作用 (Abdelrahman 等人,2015).

安全和危害

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%). Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) . The incidence of AEs of clinical importance (eg, infections, malignant transformation, peripheral neuropathy, and hemorrhage) did not increase over time .

未来方向

The results from the pooled safety analysis, together with those of previous clinical studies, demonstrate that continuous treatment with momelotinib is tolerated by most patients with myelofibrosis without cumulative or long-term toxicity, highlighting a positive benefit-risk balance for momelotinib in patients with intermediate- or high-risk myelofibrosis . The MOMENTUM trial is an international registration-track phase 3 trial further assessing momelotinib’s unique constellation of anemia and other benefits in second-line myelofibrosis patients . The results of the MOMENTUM trial are keenly awaited and may lead to regulatory approval of momelotinib .

属性

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNATXQRPWRHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160456
Record name Momelotinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momelotinib dihydrochloride

CAS RN

1380317-28-1
Record name Momelotinib dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380317281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Momelotinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOMELOTINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH995N496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
Z Zhao, M Liu, Y Liu, Y Wang, C Wu, Y Mao… - … an international journal …, 2018 - cir.nii.ac.jp
NEW AND CONVERGENT SYNTHESIS OF MOMELOTINIB DIHYDROCHLORIDE | CiNii Research … NEW AND CONVERGENT SYNTHESIS OF MOMELOTINIB DIHYDROCHLORIDE …
Number of citations: 0 cir.nii.ac.jp
JY Zhang, JF Sun, P Nie, P Herdewijn… - European Journal of …, 2023 - Elsevier
… , MOME-006 is amidated with 2-aminoacetonitrile hydrochloride (MOME-007) to give Momelotinib, which is then treated with hydrochloric acid to give Momelotinib Dihydrochloride. …
Number of citations: 4 www.sciencedirect.com
I GraulA - 药学进展, 2018 - pps.cpu.edu.cn
: 通过敏锐的视角概述了2017 年全球制药行业热点话题, 包括影响美国和其他一些发达国家的日益严重的阿片类药物危机, 2017—2018 年的流感疫情, 并聚焦通用流感疫苗的需求. 与往年一样…
Number of citations: 2 pps.cpu.edu.cn
S SAS - wuxuwang.com
和誉医药在2023 年11 月1 日至4 日于爱尔兰举行的结缔组织肿瘤学会(CTOS) 年会上公布了自主研发的新一代CSF-1R 抑制剂pimicotinib (ABSK021) 的两项重要临床试验研究进展 …
Number of citations: 0 www.wuxuwang.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。